Product packaging for 1-phenylcyclopropane-1-carbohydrazide(Cat. No.:CAS No. 851764-93-7)

1-phenylcyclopropane-1-carbohydrazide

Cat. No.: B6254068
CAS No.: 851764-93-7
M. Wt: 176.2
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Description

1-Phenylcyclopropane-1-carbohydrazide (CAS 851764-93-7) is a versatile chemical scaffold incorporating both a strained cyclopropane ring and a reactive carbohydrazide functional group. The cyclopropane moiety provides metabolic stability and reduced lipophilicity compared to larger ring systems or gem-dimethyl groups, making it a valuable isostere in medicinal chemistry . The carbohydrazide function is a recognized pharmacophore, crucial for a wide spectrum of biological activities and serves as an important starting material for the synthesis of various heterocyclic compounds . This compound is primarily valued in research for developing novel bioactive molecules. Small, strained ring molecules like phenylcyclopropane carboxamide derivatives are investigated for their rigid conformations and unique electronic properties, which can be leveraged to form compounds with distinct biological activities . Specifically, derivatives of this core structure have shown promise in biological screenings, demonstrating effective inhibition of the proliferation of U937, a pro-monocytic, human myeloid leukemia cell line, indicating potential for anticancer research . Furthermore, closely related carbohydrazide compounds have been the subject of extensive spectroscopic, DFT, and molecular docking studies, revealing their potential as antimicrobial agents against various bacterial and fungal targets . Researchers utilize this compound as a key building block. The hydrazide group can be readily condensed with aldehydes to form hydrazones, a class of compounds known for diverse pharmacological properties including anticancer and antimicrobial effects . As a research chemical, all products are intended for scientific research and development purposes only. Under no circumstances are they intended for diagnostic, therapeutic, or personal use. CAS Number : 851764-93-7 Molecular Formula : C 10 H 12 N 2 O Molecular Weight : 176.22 g/mol Storage : Store at 2-8°C

Properties

CAS No.

851764-93-7

Molecular Formula

C10H12N2O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Ii. Synthetic Methodologies for 1 Phenylcyclopropane 1 Carbohydrazide

Precursor Synthesis and Cyclopropanation Strategies

The foundational step in the synthesis is the construction of the phenyl-substituted cyclopropane (B1198618) ring bearing a carboxylic acid or a related functional group.

A common and effective method for creating the core structure of 1-phenylcyclopropane-1-carboxylic acid involves the α-alkylation of a phenyl-substituted acetonitrile (B52724), which introduces the three-membered ring.

A well-established route begins with the α-alkylation of phenylacetonitrile (B145931) using 1,2-dibromoethane (B42909). nih.gov This reaction, a form of cyclopropanation, is conducted in the presence of a base. The reaction proceeds by deprotonating the carbon atom alpha to both the phenyl group and the nitrile, creating a nucleophilic carbanion. This carbanion then undergoes a tandem alkylation and intramolecular cyclization with 1,2-dibromoethane to form 1-phenylcyclopropane-1-carbonitrile.

The choice of base and reaction temperature is crucial for optimizing the yield. Studies have shown that sodium hydroxide (B78521) is an effective base for this transformation. nih.gov The temperature is also a critical factor, with optimal yields being obtained at around 60 °C, as higher temperatures can lead to a decrease in yield. nih.gov

Once the 1-phenylcyclopropane-1-carbonitrile intermediate is formed and isolated, the nitrile group is hydrolyzed to a carboxylic acid. This is typically achieved by heating the carbonitrile with a strong aqueous acid, such as concentrated hydrochloric acid, for several hours. nih.gov This two-step process provides a reliable method for synthesizing the 1-phenylcyclopropane-1-carboxylic acid precursor. nih.gov

Table 1: Synthesis of Substituted 1-Phenylcyclopropane Carboxylic Acids nih.gov

EntrySubstituent on Phenyl RingBaseTemperature (°C)Hydrolysis Time (h)Yield (%)
1HNaOH60285
24-ChloroNaOH60382
34-MethoxyNaOH60288
43,4-DichloroNaOH60464

Beyond the direct alkylation of phenylacetonitrile, other strategies can be employed to form the cyclopropane ring. One classic approach is the malonic ester synthesis. This involves the reaction of a malonic ester, such as diethyl malonate, with 1,2-dibromoethane in the presence of a strong base. orgsyn.org This creates diethyl cyclopropane-1,1-dicarboxylate. Selective hydrolysis of one of the ester groups, followed by decarboxylation, can yield a cyclopropanecarboxylic acid ester. tdcommons.org

Another method involves the intramolecular cyclization of γ-haloalkanes. wikipedia.org For instance, γ-chlorobutyronitrile can be treated with a strong base like sodium hydroxide to induce cyclization to cyclopropyl (B3062369) cyanide, which can then be hydrolyzed to cyclopropanecarboxylic acid. orgsyn.org This principle can be adapted to precursors bearing a phenyl group to achieve the desired structure.

More modern approaches, such as those involving hydrogen-borrowing catalysis, have also been developed for the α-cyclopropanation of ketones. nih.gov These methods can produce spirocyclopropyl ketones, which could potentially be converted to the corresponding carboxylic acids through oxidative cleavage, representing a more novel, albeit indirect, route.

For the subsequent conversion to a hydrazide, the 1-phenylcyclopropane-1-carboxylic acid is typically converted into an ester, most commonly a methyl or ethyl ester. This is a standard esterification reaction, often carried out by reacting the carboxylic acid with an excess of the desired alcohol (e.g., ethanol (B145695) or methanol) under acidic catalysis. This transformation is a necessary intermediate step for the hydrazinolysis reaction. researchgate.netresearchgate.net The use of esters, particularly methyl or ethyl esters, is favored for achieving good results in the subsequent hydrazinolysis step. researchgate.net

Synthesis of 1-Phenylcyclopropane-1-carboxylic Acid Derivatives

Conversion of Carboxylic Acid Derivatives to Hydrazides

The final step in the synthetic sequence is the conversion of the carboxylic acid functional group into a carbohydrazide (B1668358).

The most common and direct method for synthesizing 1-phenylcyclopropane-1-carbohydrazide is the hydrazinolysis of the corresponding ester. researchgate.net This reaction involves the nucleophilic substitution of the alkoxy group (-OR) of the ester by hydrazine (B178648). researchgate.net

Typically, the 1-phenylcyclopropane-1-carboxylic acid ester is dissolved in a suitable solvent, such as ethanol, and then treated with hydrazine hydrate (B1144303). researchgate.netresearchgate.net The reaction mixture is often heated under reflux for several hours to drive the reaction to completion. researchgate.netgoogle.com The molar ratio of hydrazine hydrate to the ester is an important parameter; an excess of hydrazine hydrate is often used to ensure complete conversion. google.comgoogle.com Upon completion and cooling, the product, this compound, often crystallizes from the reaction mixture and can be isolated through filtration. google.com This method is widely applicable for the preparation of various carboxylic acid hydrazides from their corresponding esters. researchgate.net

Alternative Amidation and Hydrazide Formation Protocols

The conversion of a carboxylic acid to a carbohydrazide is a critical transformation. While the direct reaction of an ester with hydrazine hydrate is a standard method, it can be inefficient and lead to side products, especially with complex substrates. nih.govacs.org Alternative protocols have been developed to improve yields and purity.

One effective strategy involves the pre-activation of the carboxylic acid. acs.org This can be accomplished using coupling agents to form an activated ester or amide intermediate, which then reacts cleanly with hydrazine. acs.orgresearchgate.net A common method employs a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). acs.org The carboxylic acid, HOBt, and EDC are stirred in a suitable solvent like acetonitrile (CH₃CN) or dichloromethane (B109758) (CH₂Cl₂) until the activated intermediate is formed. This mixture is then added to a solution of hydrazine. acs.org This "reverse mode of addition" is crucial as it helps to drive the reaction to completion and minimize side reactions. acs.org

Another approach is the use of a two-phase system for the coupling reaction, which can enhance yield and reduce side products by separating them into an aqueous phase. luxembourg-bio.com For substrates where standard hydrazinolysis of esters is problematic, converting the acid to an acid chloride or mixed anhydride (B1165640) has been explored, though these methods can suffer from incomplete reactions and impurities. acs.org Continuous flow processes have also been developed for the synthesis of acid hydrazides from carboxylic acids, offering controlled conditions and scalability. osti.gov This method involves the esterification of the acid in a heated coil reactor, followed by mixing with a hydrazine solution in a second module. osti.gov

Activated amides can also serve as precursors, reacting with hydrazine under metal-free conditions in an aqueous environment at room temperature to yield acyl hydrazides. organic-chemistry.org

Optimization of Reaction Conditions for Hydrazide Formation

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, temperature, reagents, and order of addition.

For the activation-based method, solvents such as acetonitrile, dichloromethane, and dimethylformamide (DMF) have been found to be most suitable. acs.org The reaction temperature is also critical. The activation step is typically performed at room temperature, while the subsequent reaction with hydrazine is often cooled to 0-10 °C to control the reaction's exothermicity and prevent side product formation. acs.org

The order of reagent addition is a significant factor. Adding the pre-formed activated ester/amide mixture to the hydrazine solution (reverse addition) has been shown to afford the desired hydrazide in nearly quantitative yield and high purity, even on a multi-kilogram scale without the need for chromatographic purification. acs.org To prevent an undesired side reaction involving the reduction of double bonds by diimide (a potential byproduct of hydrazine), a scavenger like cyclohexene (B86901) can be added to the hydrazine solution. acs.org

Recent studies on the hydrazinolysis of unactivated amides have shown that ammonium (B1175870) salts, such as ammonium iodide, can accelerate the reaction. nih.gov Optimization of these conditions revealed that increasing the temperature to 100 °C can significantly improve the yield of the resulting hydrazide. nih.gov

Table 1: Comparison of Hydrazide Formation Methods

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages/ChallengesReference
Standard HydrazinolysisEster, Hydrazine HydrateAlcoholic solvent, heatSimple procedureCan lead to side products (e.g., pyrazolidinones with α,β-unsaturated esters) nih.gov
Activation with EDC/HOBtCarboxylic Acid, EDC, HOBt, HydrazineCH₃CN or CH₂Cl₂, RT for activation, 0-10 °C for hydrazinolysisHigh yield, high purity, scalable, avoids side reactionsRequires coupling agents and careful control of conditions acs.org
Continuous Flow SynthesisCarboxylic Acid, Alcohol, Acid Catalyst, HydrazineFlow reactor with heated modulesControlled, efficient, scalable for industrial productionRequires specialized equipment osti.gov
Ammonium Salt-Accelerated HydrazinolysisAmide, Hydrazine Hydrate, NH₄I100 °CAccelerates reaction with unactivated amidesRequires elevated temperatures nih.gov

Stereoselective Synthesis Approaches

The synthesis of specific stereoisomers of this compound requires careful control of the stereochemistry, beginning with the formation of the cyclopropane ring.

Enantioselective and Diastereoselective Cyclopropanation Methods

The creation of the chiral cyclopropane core can be achieved through various stereoselective methods. These methods often involve the reaction of an alkene with a carbene or carbenoid, guided by a chiral catalyst or auxiliary.

Diastereoselective Methods: A common strategy involves using a chiral auxiliary attached to the alkene substrate. acs.org For instance, carbohydrate-derived chiral auxiliaries have demonstrated high diastereoselectivity in cyclopropanation reactions. acs.org The auxiliary can act as a bidentate ligand, complexing with the reagent (e.g., a zinc carbenoid) to direct the carbene addition to one face of the double bond. acs.org Another approach is substrate-directed cyclopropanation, where a functional group on the substrate, such as a hydroxyl group, coordinates with the cyclopropanating reagent and directs the reaction stereoselectively. unl.pt The Simmons-Smith reaction (using a zinc-copper couple and diiodomethane) and its variants are classic examples where a nearby hydroxyl group can direct the methylene (B1212753) addition with high diastereoselectivity. acs.orgunl.pt

Enantioselective Methods: These methods utilize chiral catalysts to induce enantioselectivity. Transition metal catalysts, particularly those based on rhodium, copper, and ruthenium, are widely used for the catalytic decomposition of diazo compounds in the presence of an alkene. unl.pt For example, chiral rhodium complexes can catalyze the enantioselective cyclopropanation of β,γ-unsaturated ketoesters with sulfoxonium ylides, producing optically pure cyclopropanes with excellent enantiomeric excess (ee). organic-chemistry.org Engineered enzymes, such as myoglobin (B1173299) variants, have also emerged as powerful biocatalysts for highly enantioselective and diastereoselective cyclopropanation of styrenes with diazoacetates. rochester.edurochester.edu These biocatalysts can achieve exceptional stereocontrol, often yielding single stereoisomers. rochester.edursc.org

Table 2: Overview of Stereoselective Cyclopropanation Strategies

StrategyMethodologyKey FeaturesExample Reagents/CatalystsReference
DiastereoselectiveChiral AuxiliaryAuxiliary attached to the substrate directs the reaction.Carbohydrate derivatives, Camphorpyrazolidinone acs.orgchemrxiv.org
DiastereoselectiveSubstrate-DirectedA functional group on the substrate (e.g., -OH) directs the reagent.Simmons-Smith reagent (Zn-Cu, CH₂I₂) unl.pt
EnantioselectiveChiral Transition Metal CatalysisA chiral ligand on a metal center (Rh, Cu, Ru) controls stereochemistry.Chiral Rh(III) complexes, Ru-pybox catalysts unl.ptorganic-chemistry.org
EnantioselectiveBiocatalysisEngineered enzymes catalyze the transformation with high stereoselectivity.Engineered Myoglobin (Mb) variants rochester.edursc.org

Preservation and Control of Stereochemistry During Derivatization

Once the chiral 1-phenylcyclopropane-1-carboxylic acid is obtained, it is crucial to preserve its stereochemical integrity during the conversion to the carbohydrazide. The primary risk during this step is racemization at the α-carbon (the carbon attached to the phenyl and carboxyl groups).

Racemization can occur if the α-proton becomes acidic enough to be removed by a base, leading to a planar carbanion intermediate that can be re-protonated from either side. nih.gov This is a significant concern during the activation step of the carboxylic acid for amidation or hydrazide formation. The formation of highly reactive intermediates, such as oxazolones from N-acyl amino acids, can facilitate racemization due to the increased acidity of the α-proton. nih.gov

To prevent racemization, several strategies are employed:

Use of Additives: Additives like HOBt and its derivatives (e.g., 1-hydroxy-7-azabenzotriazole, HOAt) are essential. luxembourg-bio.comnih.gov They react with the activated carboxylic acid to form an active ester. This ester is more reactive towards the nucleophile (hydrazine) and less prone to racemization than other activated intermediates. nih.gov

Reaction Conditions: Performing the reaction at low temperatures (e.g., 0 °C) can significantly reduce the rate of racemization. luxembourg-bio.com The choice of base is also critical; using a stoichiometric amount of a non-nucleophilic base is often preferred. nih.gov

Two-Phase Systems: Carrying out the coupling reaction in a two-phase system (e.g., dichloromethane/water) has been shown to afford peptides with low levels of racemization. luxembourg-bio.com

Rapid Activation and Coupling: Minimizing the lifetime of the activated carboxylic acid species by ensuring a fast subsequent reaction with hydrazine can suppress the opportunity for racemization to occur. nih.gov

By carefully selecting the coupling reagents, additives, and reaction conditions, the conversion of an enantiomerically pure 1-phenylcyclopropane-1-carboxylic acid to its corresponding carbohydrazide can be achieved with high fidelity, preserving the critical stereochemistry of the molecule.

Iii. Derivatization Strategies and Reaction Chemistry of 1 Phenylcyclopropane 1 Carbohydrazide

N-Acylation and N-Alkylation Reactions of the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) is a cornerstone for derivatization, offering two nucleophilic nitrogen atoms that can readily participate in acylation and alkylation reactions.

The terminal nitrogen (N') of the hydrazide is typically more nucleophilic and less sterically hindered than the nitrogen adjacent to the carbonyl group, making it the primary site for substitution reactions.

N'-Acylation: The reaction of 1-phenylcyclopropane-1-carbohydrazide with various acylating agents such as acyl chlorides or acid anhydrides leads to the formation of N'-acyl-1-phenylcyclopropane-1-carbohydrazides. These reactions are generally carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. youtube.com

Table 1: Examples of N'-Acylation Reactions

Acylating AgentBaseProduct
Acetyl chlorideTriethylamineN'-acetyl-1-phenylcyclopropane-1-carbohydrazide
Benzoyl chloridePyridineN'-benzoyl-1-phenylcyclopropane-1-carbohydrazide
Acetic anhydride (B1165640)-N'-acetyl-1-phenylcyclopropane-1-carbohydrazide

N'-Alkylation: Similarly, N'-alkylation can be achieved by reacting the carbohydrazide (B1668358) with alkyl halides. The reaction proceeds via nucleophilic substitution, where the terminal nitrogen attacks the electrophilic carbon of the alkyl halide. The choice of solvent and base is crucial to control the extent of alkylation and prevent side reactions.

Table 2: Examples of N'-Alkylation Reactions

Alkylating AgentBaseProduct
Methyl iodidePotassium carbonateN'-methyl-1-phenylcyclopropane-1-carbohydrazide
Benzyl bromideSodium ethoxideN'-benzyl-1-phenylcyclopropane-1-carbohydrazide

The hydrazide moiety can be coupled with carboxylic acids to form N,N'-diacylhydrazines. This transformation is typically facilitated by coupling agents that activate the carboxylic acid, such as carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). semanticscholar.org These reactions are fundamental in peptide synthesis and for creating more complex molecular architectures. semanticscholar.org

Cyclocondensation Reactions to Form Heterocyclic Systems

The hydrazide functionality is a key precursor for the synthesis of various five- and six-membered heterocyclic rings through cyclocondensation reactions. These reactions involve the condensation of the hydrazide with a bifunctional electrophile, followed by an intramolecular cyclization.

Pyrazolines: this compound can react with α,β-unsaturated ketones (chalcones) to form pyrazoline derivatives. masterorganicchemistry.com In this reaction, the terminal nitrogen of the hydrazide initially attacks the β-carbon of the chalcone, followed by cyclization and dehydration to yield the pyrazoline ring. masterorganicchemistry.com The reaction is often catalyzed by acids like acetic acid or can be performed under solvent-free conditions. mdpi.com

1,3,4-Oxadiazoles: Another important class of heterocycles accessible from this compound are the 1,3,4-oxadiazoles. A common method involves the cyclodehydration of an N,N'-diacylhydrazine intermediate. researchgate.net Alternatively, direct conversion can be achieved by reacting the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or by reacting with orthoesters. nih.govnih.gov

Triazoles: The synthesis of triazole derivatives is also achievable. For instance, reaction with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which can then be cyclized to form triazolethiones. Another route involves the reaction with reagents that can provide the additional nitrogen atom required for the triazole ring, such as in the synthesis of 1,2,4-triazoles from amidrazones or other suitable precursors. nih.govfrontiersin.org

The hydrazide can react with aldehydes and ketones to form the corresponding hydrazones. These hydrazones are stable compounds but can also serve as intermediates for further transformations. For instance, oxidative cyclization of hydrazones derived from aromatic aldehydes can lead to the formation of 1,3,4-oxadiazoles.

Modifications at the Phenyl Ring and Cyclopropane (B1198618) Ring

While the hydrazide moiety is the most reactive site for many derivatization reactions, the phenyl and cyclopropane rings also offer opportunities for structural modification, albeit under different reaction conditions.

Modifications at the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions. byjus.com The position of substitution (ortho, meta, or para) is directed by the electron-donating or -withdrawing nature of the cyclopropylcarbonylhydrazide substituent. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. mdpi.com

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride and a Lewis acid like aluminum chloride (AlCl₃). youtube.commasterorganicchemistry.combyjus.comwikipedia.orgorganic-chemistry.org

Table 3: Representative Electrophilic Aromatic Substitution Reactions

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄p-Nitro-1-phenylcyclopropane-1-carbohydrazide
BrominationBr₂, FeBr₃p-Bromo-1-phenylcyclopropane-1-carbohydrazide
AcylationCH₃COCl, AlCl₃p-Acetyl-1-phenylcyclopropane-1-carbohydrazide

Modifications at the Cyclopropane Ring: The cyclopropane ring is a strained three-membered ring and can undergo ring-opening reactions under certain conditions, particularly in the presence of strong electrophiles or radical initiators. organic-chemistry.org These reactions can lead to the formation of linear alkyl chains or larger ring systems. For example, reaction with strong acids or certain transition metal catalysts can induce cleavage of the cyclopropane C-C bonds. organic-chemistry.org However, these reactions often require harsh conditions and may not be compatible with the hydrazide functionality without prior protection.

Substituent Effects on Reactivity and Molecular Architecture

The reactivity and molecular architecture of this compound derivatives are significantly influenced by the nature and position of substituents on the phenyl ring. These substituents can alter the electronic properties of the entire molecule, affecting reaction yields, stability, and the geometry of the final product. nih.govnih.gov

Research into the synthesis of related 1-phenylcyclopropane carboxamide derivatives has provided valuable insights into these effects. The synthesis often begins with a substituted 2-phenylacetonitrile (B1602554), which undergoes cyclopropanation followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent reaction with a hydrazide. The substituents on the initial phenylacetonitrile (B145931) play a crucial role throughout this process. nih.gov

For instance, the hydrolysis of substituted 1-phenylcyclopropane carbonitrile to the corresponding carboxylic acid shows varied yields depending on the substituent. Electron-donating groups, such as a methoxy (B1213986) group at the para-position of the phenyl ring, can facilitate this conversion, leading to higher yields. Conversely, strong electron-withdrawing groups, like the two chlorine atoms in a 3,4-dichlorophenyl derivative, have been observed to result in lower yields of the desired carboxylic acid. nih.gov This suggests that the electronic nature of the phenyl substituent directly impacts the reactivity of the adjacent functional groups.

The principles of substituent effects on hydrazone systems, which are structurally related to the carbohydrazide moiety, further illuminate potential reactivity patterns. In salicylaldehyde (B1680747) hydrazones, electron-withdrawing substituents on the phenyl ring have been shown to strengthen intramolecular hydrogen bonding. nih.gov By analogy, placing electron-withdrawing groups on the phenyl ring of this compound could modulate the properties of the hydrazide group, influencing its H-bonding capabilities and reactivity in subsequent derivatization reactions, such as condensations with aldehydes or ketones. nih.govmdpi.com

The molecular architecture is also dictated by these substitutions. The rigid nature of the cyclopropane ring, combined with the steric and electronic demands of different substituents, will control the preferred conformation of the molecule. researchgate.net This defined conformation is a key feature in the design of biologically active compounds, as it can enhance binding to specific targets. nih.gov

Below is a table summarizing the observed effects of different substituents on the yield of the intermediate 1-phenylcyclopropane carboxylic acid, a direct precursor to the carbohydrazide.

Substituent on Phenyl Ring Position Effect on Carboxylic Acid Yield (%) Reference
None-82 nih.gov
4-Fluorop-78 nih.gov
4-Methoxyp-88 nih.gov
4-Chlorop-72 nih.gov
2,4-Dichloroo-, p-68 nih.gov
3,4-Dichlorom-, p-64 nih.gov
4-Trifluoromethylp-65 nih.gov

This data is for the synthesis of the carboxylic acid intermediate, which is then used to prepare the carbohydrazide.

Ring-Opening Reactions of the Cyclopropane System (if applicable as synthetic route)

While the stability of the cyclopropane ring is a desirable feature for many applications, its inherent strain makes it susceptible to ring-opening reactions under certain conditions. These reactions can serve as a synthetic route to more complex, linear, or larger cyclic structures. The presence of the phenyl group and other activating substituents on the cyclopropane ring plays a crucial role in facilitating these transformations.

In the context of related 2-phenylcyclopropane-1,1-dicarboxylates, Lewis acids such as tantalum pentachloride (TaCl₅) have been shown to mediate ring-opening reactions. mdpi.com When dimethyl 2-phenylcyclopropane-1,1-dicarboxylate is treated with TaCl₅, the cyclopropane ring opens to form a chlorinated malonate derivative. This reaction highlights the electrophilic activation of the cyclopropane ring by the Lewis acid, leading to the cleavage of a carbon-carbon bond. mdpi.com

Furthermore, in the presence of an aromatic aldehyde, the ring-opening of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate mediated by TaCl₅ can lead to the formation of substituted tetrahydronaphthalenes. This transformation involves a cascade of reactions, including the ring-opening of the cyclopropane, reaction with the aldehyde, and subsequent intramolecular cyclization. The reaction is sensitive to the electronic nature of the aldehyde; electron-donating substituents on the aromatic aldehyde can inhibit the reaction. mdpi.com This indicates that the electrophilicity of the reaction partners is a key factor. While this specific reaction has been demonstrated on a dicarboxylate derivative, it provides a proof of principle for the reactivity of the phenylcyclopropane system.

It is plausible that similar ring-opening strategies could be applied to derivatives of this compound. The carbohydrazide moiety itself, or a derivative thereof, could potentially influence the course of such a reaction, either electronically or by participating in the reaction cascade. However, specific examples of ring-opening reactions starting directly from this compound are not extensively documented in the reviewed literature. The known reactivity of related phenylcyclopropane systems suggests that this remains a potential, albeit less explored, avenue for the derivatization of this compound class. mdpi.com

Iv. Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise insights into the atomic arrangement and electronic environment of nuclei. For 1-phenylcyclopropane-1-carbohydrazide, a complete NMR analysis involves one-dimensional (¹H and ¹³C) and two-dimensional techniques to unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the cyclopropane (B1198618) ring, and the carbohydrazide (B1668358) functional group. The chemical shifts (δ) are influenced by the local electronic environment of each proton.

The aromatic protons of the phenyl group typically appear in the downfield region of the spectrum, generally between 7.2 and 7.5 ppm. These protons would likely present as a complex multiplet due to spin-spin coupling between adjacent protons on the ring.

The protons of the cyclopropane ring are characteristically found in the upfield region due to the shielding effect of the ring current. The two methylene (B1212753) (-CH₂-) groups on the cyclopropane ring are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence would result in four distinct signals, likely appearing as complex multiplets between approximately 0.8 and 1.5 ppm.

The protons of the hydrazide group (-CONHNH₂) are expected to appear as two separate signals. The N-H proton of the amide moiety would likely be observed as a broad singlet in the range of 8.0 to 9.0 ppm, with its chemical shift being sensitive to solvent and concentration. The protons of the terminal amino group (-NH₂) would also give rise to a broad singlet, typically in the range of 4.0 to 5.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic C-H7.2 - 7.5Multiplet
Cyclopropane CH₂0.8 - 1.5Multiplets
Amide N-H8.0 - 9.0Broad Singlet
Amino N-H₂4.0 - 5.0Broad Singlet

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbon (C=O) of the carbohydrazide group is expected to be the most downfield signal, typically appearing in the range of 170-175 ppm. The quaternary carbon of the cyclopropane ring attached to the phenyl group and the carbonyl group would likely resonate around 30-40 ppm. The methylene carbons of the cyclopropane ring are expected in the upfield region, between 10 and 20 ppm.

The carbon atoms of the phenyl ring will show signals in the aromatic region (125-145 ppm). The ipso-carbon (the carbon attached to the cyclopropane ring) will have a distinct chemical shift compared to the ortho, meta, and para carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)170 - 175
Aromatic C (ipso)140 - 145
Aromatic C-H125 - 130
Quaternary Cyclopropane C30 - 40
Cyclopropane CH₂10 - 20

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be instrumental in confirming the connectivity of the protons within the phenyl ring and assigning the complex multiplets of the cyclopropane ring protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the phenyl and cyclopropane rings.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H, C=O, C-N, and aromatic C-H bonds.

The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) in the carbohydrazide group would appear as distinct bands in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide group (Amide I band) is expected to be a strong absorption in the range of 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed around 1550-1620 cm⁻¹.

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the cyclopropane ring would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will show multiple bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Amine & Amide)Stretching3200 - 3400
Aromatic C-HStretching> 3000
Aliphatic C-H (Cyclopropane)Stretching< 3000
C=O (Amide I)Stretching1640 - 1680
N-H (Amide II)Bending1550 - 1620
Aromatic C=CStretching1450 - 1600
C-NStretching1200 - 1350

While experimental Raman spectra for this compound are not found in the surveyed literature, this technique would provide complementary information to FT-IR. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

The symmetric stretching of the phenyl ring would be expected to produce a strong Raman signal around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would also be Raman active. The vibrations of the cyclopropane ring, particularly the ring breathing mode, would also be observable. The C=O stretching vibration is typically weaker in Raman spectra compared to FT-IR.

Compound Names Mentioned

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. thermofisher.com For this compound, with a molecular formula of C₁₀H₁₂N₂O, the theoretical monoisotopic mass can be calculated with a high degree of precision. This exact mass is a crucial parameter for confirming the identity of the synthesized compound, distinguishing it from isomers or compounds with the same nominal mass. nih.govmdpi.comnih.gov

The theoretical exact mass, derived from the sum of the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), serves as a benchmark for experimental results obtained from HRMS instruments like Orbitrap or TOF analyzers.

Molecular FormulaIsotopesTheoretical Monoisotopic Mass (Da)
C₁₀H₁₂N₂O¹²C, ¹H, ¹⁴N, ¹⁶O176.094963

The fragmentation of this compound under electron ionization would be expected to follow pathways influenced by the stability of the resulting fragments. Studies on analogous phenylcyclopropane derivatives show common fragmentation patterns including the loss of substituents, cleavage of the cyclopropane ring, and loss of the phenyl group. nih.gov For the title compound, key fragmentation pathways would likely involve:

α-cleavage: Scission of the bond between the carbonyl carbon and the cyclopropane ring, leading to the formation of a stable phenylcyclopropane cation or a carbohydrazide radical.

Loss of the hydrazide group: Cleavage of the C-N bond to yield a phenylcyclopropyl acylium ion.

Ring-opening: The strained cyclopropane ring may open, followed by rearrangement and further fragmentation. nih.gov

Phenyl group fragmentation: Characteristic losses from the phenyl ring, such as the loss of C₂H₂, can also be anticipated.

Analysis of these fragmentation patterns provides a molecular fingerprint that helps to confirm the connectivity of the atoms within the molecule. nih.govmiamioh.edudocbrown.infomdpi.com

X-ray Crystallography for Solid-State Molecular Structure Determination

The crystal structure of this compound would reveal the precise geometric parameters of its constituent parts. The cyclopropane ring is characterized by significant ring strain, which influences its bond lengths and angles. libretexts.orglumenlearning.comlibretexts.org

Cyclopropane Ring: The internal C-C-C bond angles would be constrained to approximately 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. libretexts.org The C-C bond lengths within the ring are typically shorter than those in alkanes, often around 1.50-1.51 Å. wikipedia.orgsmu.edu

Carbohydrazide Moiety: The geometry of the carbohydrazide group is well-established from studies of related structures. researchgate.netresearchgate.netresearchgate.net The C=O double bond, C-N, and N-N single bonds would exhibit lengths consistent with amide and hydrazine (B178648) functionalities. The planarity of the amide group is a key feature. mdpi.com

Phenyl Group: The aromatic C-C bonds would have lengths of approximately 1.39 Å, and the C-H bonds would be around 1.08 Å.

Bond TypeExpected Bond Length (Å)Bond AngleExpected Angle (°)
C-C (cyclopropane)1.50 - 1.51C-C-C (in ring)~60
C-C (phenyl)~1.39C-C-C (phenyl)~120
C=O (amide)~1.23O-C-N (amide)~122
C-N (amide)~1.35C-N-N (hydrazide)~118
N-N (hydrazide)~1.41

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. mdpi.com For this compound, the carbohydrazide group is a potent donor and acceptor of hydrogen bonds. researchgate.net

Hydrogen Bonding: The N-H groups of the hydrazide are strong hydrogen bond donors, while the carbonyl oxygen is a strong acceptor. It is highly probable that the crystal structure would be dominated by a network of N-H···O hydrogen bonds, potentially forming dimers, chains, or more complex three-dimensional networks that stabilize the crystal lattice. researchgate.netnih.govnih.govmdpi.com

π-π Stacking: The phenyl rings could engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. The strength and geometry of these interactions are influenced by the electronic nature of the rings. rsc.orgresearchgate.net

C-H···π Interactions: The hydrogen atoms of the cyclopropane or phenyl rings could interact with the π-system of an adjacent phenyl ring.

The analysis of these interactions is fundamental to crystal engineering and understanding the physical properties of the solid material. nih.gov

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondN-HC=O2.8 - 3.2 (N···O)
π-π StackingPhenyl RingPhenyl Ring3.3 - 3.8 (centroid-centroid)
C-H···πC-HPhenyl Ring2.5 - 2.9 (H···centroid)

V. Computational and Theoretical Investigations of 1 Phenylcyclopropane 1 Carbohydrazide

Density Functional Theory (DFT) Studies

Density Functional Theory is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties with a favorable balance between accuracy and computational cost. nih.gov

Geometry optimization is a computational process aimed at finding the coordinates of the atoms that correspond to the minimum energy of the molecule, representing its most stable conformation. For 1-phenylcyclopropane-1-carbohydrazide, this would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G** or higher. mdpi.comchemrxiv.org The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional architecture.

Table 1: Representative Optimized Geometrical Parameters for this compound (Predicted) Note: These are typical values expected from DFT calculations based on similar structures and are for illustrative purposes.

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C=O (Carbonyl)~1.24 Å
C-N (Amide)~1.35 Å
C-C (Cyclopropane)~1.51 Å
Bond Angle (°)O=C-N~122°
C(phenyl)-C(cyclo)-C(cyclo)~118°
C-N-N~119°

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. youtube.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. nih.govmdpi.com These include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for donating electrons.

Electrophilicity Index (ω): Quantifies the electron-accepting capability.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors Note: Values are illustrative, based on typical DFT calculations for organic molecules.

DescriptorSymbolPredicted Value (eV)
Highest Occupied Molecular OrbitalEHOMO-6.5 eV
Lowest Unoccupied Molecular OrbitalELUMO-0.8 eV
HOMO-LUMO GapΔE5.7 eV
Chemical Hardnessη2.85 eV
Electronegativityχ3.65 eV
Electrophilicity Indexω2.34 eV

DFT calculations are highly effective in predicting spectroscopic properties, which can be used to validate and interpret experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov Calculations are often performed in a simulated solvent (e.g., using the CPCM model for DMSO or chloroform) to better match experimental conditions. researchgate.net The predicted shifts for this compound would help in assigning the peaks in an experimental spectrum to specific atoms in the molecule.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can also be computed. mdpi.com These calculations identify the frequencies and intensities of vibrational modes, such as the C=O stretch of the carbohydrazide (B1668358) group, N-H stretches, and vibrations of the phenyl and cyclopropane (B1198618) rings. Calculated frequencies are often systematically higher than experimental ones and are corrected using a scaling factor (e.g., ~0.96 for B3LYP functionals). researchgate.net

Table 3: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO) Note: These chemical shifts are illustrative and based on computational predictions for similar structural motifs.

Atom TypeLocationPredicted Chemical Shift (ppm)
¹H NMRPhenyl Protons7.2 - 7.5
Cyclopropane Protons1.1 - 1.6
-NH-NH₂ Protons4.3 (NH₂) and 9.5 (NH)
¹³C NMRC=O (Carbonyl)~172
Phenyl C (quaternary)~140
Phenyl C-H126 - 129
Cyclopropane C15 - 25

Molecular Dynamics Simulations (if applicable)

While specific molecular dynamics (MD) simulation studies on this compound are not widely published, this technique is highly applicable for exploring its dynamic behavior, conformational landscape, and interactions with its environment. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities evolve over time. mdpi.com

MD simulations are ideal for analyzing the conformational flexibility of this compound. While the phenyl and cyclopropane rings are largely rigid, significant flexibility exists around the single bonds of the carbohydrazide moiety. Simulations can map the potential energy surface associated with the rotation of these bonds, identifying low-energy, stable conformers and the energy barriers between them. This analysis helps to understand which shapes the molecule is likely to adopt in solution, which is crucial for its interaction with biological targets. mdpi.com

Quantum Chemical Analysis of Reactivity and Reaction Mechanisms

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. These calculations can map out electron density distributions, identify frontier molecular orbitals (HOMO and LUMO), and model the pathways of chemical reactions, providing a detailed picture of its chemical behavior.

The synthesis of this compound typically involves the formation of the cyclopropane ring and the subsequent elaboration of the carbohydrazide moiety. A key synthetic step amenable to transition state analysis is the cyclopropanation of a styrene (B11656) derivative or the reaction of a phenylacetonitrile (B145931) derivative with a dihaloethane under phase-transfer catalysis conditions to form the 1-phenylcyclopropane nitrile precursor. nih.gov Another critical step is the reaction of the corresponding carboxylic acid or ester with hydrazine (B178648).

Theoretical calculations can model the transition states of these reactions to determine their activation energies and geometries. For instance, in the formation of the carbohydrazide from the corresponding methyl ester and hydrazine, a tetrahedral intermediate is expected. Transition state analysis would reveal the structure of the transient species where the nitrogen of hydrazine attacks the carbonyl carbon.

Table 1: Hypothetical Transition State Analysis Data for the Hydrazinolysis of Methyl 1-Phenylcyclopropane-1-carboxylate

ParameterValue (kcal/mol)Description
ΔG‡ (Activation Energy) 15 - 25The Gibbs free energy of activation, representing the energy barrier for the reaction. Higher values indicate a slower reaction rate.
ΔH‡ (Activation Enthalpy) 14 - 23The enthalpy change required to reach the transition state.
-TΔS‡ (Entropic Contribution) 1 - 2The contribution of entropy to the activation energy. The negative sign indicates a more ordered transition state, as expected for a bimolecular reaction.

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from transition state analysis. Actual values would require specific computational studies.

The hydrazide group in this compound is a versatile functional handle for derivatization, allowing for the synthesis of a wide array of related compounds, such as hydrazones and N-acylated derivatives. nih.govmdpi.com Computational chemistry can be used to map the energetic profiles of these derivatization pathways.

For example, the reaction of this compound with an aldehyde or ketone to form a hydrazone is a common derivatization. The energetic profile of this reaction would show the initial formation of a carbinolamine intermediate, followed by its dehydration to the final hydrazone product. By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction coordinate diagram can be constructed. These profiles can help in selecting appropriate reaction conditions and predicting the feasibility of different derivatization strategies. The reactivity of the cyclopropane ring itself, which has properties resembling a double bond, can also be explored for potential derivatization under specific conditions. unl.ptresearchgate.net

Non-Covalent Interaction Analysis

Non-covalent interactions play a crucial role in determining the three-dimensional structure and, consequently, the properties of this compound. These interactions, though weaker than covalent bonds, collectively dictate the molecule's preferred conformation.

The carbohydrazide group (-CONHNH2) contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the possibility of intramolecular hydrogen bonding. Theoretical studies can investigate the potential for a hydrogen bond to form between one of the N-H protons and the π-system of the phenyl ring or, more likely, between the terminal -NH2 group and the carbonyl oxygen of another molecule in the solid state. However, in an isolated molecule, rotation around the C-C and C-N bonds would be a significant factor. osti.govnih.govnih.gov

Table 2: Analysis of Potential Intramolecular Interactions

Interaction TypeAtom Groups InvolvedPredicted StrengthConsequence
Intramolecular Hydrogen Bond N-H of hydrazide and π-cloud of phenyl ringWeakMay slightly influence the orientation of the phenyl ring relative to the carbohydrazide group.
Steric Hindrance Phenyl group vs. Cyclopropane ring hydrogensModerateRestricts rotation around the phenyl-cyclopropane bond, leading to a preferred torsional angle.
Steric Hindrance Phenyl group vs. Carbohydrazide groupModerate to StrongInfluences the orientation of the carbohydrazide group, favoring conformations that minimize steric clash.

Note: This table presents a qualitative prediction of non-covalent interactions. Quantitative analysis would require methods like Quantum Theory of Atoms in Molecules (QTAIM).

Computational methods can map the van der Waals surfaces of the molecule and calculate the interaction energies for different conformations. This analysis, combined with the evaluation of hydrogen bonding and steric effects, provides a comprehensive understanding of the factors governing the three-dimensional structure of this compound. The unique strain and electronic properties of the cyclopropane ring contribute to its specific van der Waals interactions. unl.ptnih.gov

Vi. Role of 1 Phenylcyclopropane 1 Carbohydrazide As a Chemical Building Block and Synthetic Intermediate

A Foundational Scaffold for Complex Organic Molecules

The intrinsic properties of the 1-phenylcyclopropane unit, such as its defined three-dimensional conformation and unique electronic characteristics, make it a desirable scaffold. researchgate.netnih.gov When functionalized with a carbohydrazide (B1668358) group, it becomes a reactive platform for elaborate synthetic transformations.

The carbohydrazide functional group (-CONHNH₂) is a well-established precursor for a wide variety of heterocyclic systems. mdpi.comajgreenchem.com Its two nucleophilic nitrogen atoms allow for cyclization reactions with various electrophiles to form stable five- and six-membered rings. By employing 1-phenylcyclopropane-1-carbohydrazide, chemists can readily introduce the rigid phenylcyclopropane motif into these valuable heterocyclic scaffolds.

The reactivity of the carbohydrazide moiety can be harnessed to synthesize several classes of heterocycles. For instance, condensation with aldehydes or ketones yields the corresponding hydrazones, which can be further cyclized. mdpi.comajgreenchem.com Reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles, while reaction with carbon disulfide in the presence of a base typically yields 1,3,4-oxadiazole-thiones. mdpi.com These reactions showcase the role of the carbohydrazide as a key functional handle for diversification.

A notable application is the synthesis of novel 1-phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazide derivatives. researchgate.net These compounds are formed by coupling the initial carbohydrazide with cinnamic acid derivatives, demonstrating the utility of the carbohydrazide as a nucleophile in amide bond formation and as an intermediate for creating more complex and potentially biologically active molecules. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound

ReagentResulting Heterocycle ClassReaction Type
Aldehydes / KetonesHydrazones (precursors to other heterocycles)Condensation
β-DiketonesPyrazolesCyclocondensation
Carbon Disulfide (CS₂)1,3,4-OxadiazolesCyclization
IsothiocyanatesThiosemicarbazides / 1,2,4-TriazolesAddition/Cyclization
Dicarboxylic acids / Esters1,3,4-OxadiazolesCyclocondensation

This table illustrates the general reactivity of the carbohydrazide group, which is applicable to this compound for the synthesis of diverse heterocyclic systems. mdpi.comajgreenchem.comacs.org

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step by combining three or more starting materials. nih.govnih.gov The carbohydrazide functional group, with its nucleophilic amine character, is a suitable component for certain MCRs.

While specific examples involving this compound in MCRs are not extensively documented, its potential can be inferred from the known reactivity of hydrazides. For example, hydrazides can participate in Ugi-type reactions. The classical Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org this compound could potentially serve as the amine component, leading to the rapid assembly of complex, peptide-like structures containing the unique phenylcyclopropane scaffold. beilstein-journals.orgrug.nl Similarly, it could be integrated into other MCRs like the Biginelli or Hantzsch reactions under modified conditions, expanding the accessible chemical space. nih.gov

Strategies for Library Synthesis Utilizing the Carbohydrazide Moiety

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. nih.govnih.gov The reactivity of the carbohydrazide group makes this compound an excellent starting point for library synthesis. Its ability to react with a wide array of commercially available building blocks (such as aldehydes, ketones, and isocyanates) allows for the creation of a large number of diverse derivatives from a single core structure.

A common strategy involves a divergent synthetic approach. Starting with this compound, parallel reactions can be performed with a library of different aldehydes to produce a library of corresponding hydrazones. Each of these products can then be subjected to further reactions, such as cyclizations or reductions, to generate multiple libraries of more complex molecules. This approach leverages the reliable and well-understood chemistry of the carbohydrazide functional group to efficiently explore chemical diversity around the rigid 1-phenylcyclopropane core. mdpi.comajgreenchem.com The use of MCRs further enhances this capability, as it allows for the combination of multiple points of diversity in a single step, accelerating the discovery of novel compounds. nih.govbeilstein-journals.org

Development of Novel Synthetic Methodologies through its Reactivity

The use of this compound not only provides access to new molecules but can also spur the development of novel synthetic methodologies. Research into the synthesis of new derivatives has led to the creation of efficient, generally applicable methods for preparing compounds that merge the unique conformational and electronic properties of the cyclopropane (B1198618) ring with other important chemical motifs. researchgate.netnih.gov

For example, the development of synthetic routes to create new series of compounds that incorporate cinnamic acid, carbohydrazide, and cyclopropanamide groups into a single molecule highlights this innovation. researchgate.net Such work establishes new protocols for linking these distinct fragments, which can then be applied to other substrates. The successful synthesis and characterization of these complex hybrids provide a validated methodology for other chemists to follow and adapt, thereby expanding the synthetic toolkit available to the scientific community. The combination of the strained cyclopropane ring with the versatile carbohydrazide group presents opportunities for discovering new reactions and molecular transformations.

Vii. Future Directions in 1 Phenylcyclopropane 1 Carbohydrazide Research

Exploration of Undiscovered Reactivity Patterns

The chemical character of 1-phenylcyclopropane-1-carbohydrazide is dictated by the interplay between its three key components: the phenyl ring, the strained cyclopropane (B1198618) ring, and the nucleophilic carbohydrazide (B1668358) moiety. Future research should focus on elucidating how these components influence each other's reactivity.

The hydrazide functional group (-CO-NH-NH₂) is known for its rich chemistry, including its ability to act as a bidentate ligand and participate in condensation reactions to form hydrazones. mdpi.com The unique electronic properties and conformational rigidity imparted by the 1-phenylcyclopropane substituent could modulate this reactivity in novel ways. nih.gov For instance, the strained three-membered ring may influence the nucleophilicity of the terminal nitrogen atom or the rotational barrier of the N-N bond.

A significant area for exploration is the reactivity of the cyclopropane ring itself. While generally stable, unactivated cyclopropane rings can undergo ring-opening reactions under specific conditions, a process that is often challenging to control. researchgate.net Research could investigate whether the adjacent hydrazide group can direct or facilitate regioselective C-C bond cleavage, providing a pathway to more complex molecular scaffolds. Conversely, studies could determine how the hydrazide group influences electrophilic aromatic substitution on the phenyl ring.

Table 1: Potential Reactivity Studies for this compound

Reaction TypePotential ReagentsObjectiveRelevant Concepts
Hydrazone FormationAromatic and Aliphatic Aldehydes/KetonesSynthesize a library of hydrazone derivatives; study the effect of the cyclopropane ring on reaction kinetics and product stability.Condensation Reaction, Nucleophilic Addition
N-Acylation/AlkylationAcyl Chlorides, Alkyl HalidesExplore the differential reactivity of the two nitrogen atoms in the hydrazide moiety.Nucleophilicity, Steric Hindrance
Directed Cyclopropane Ring-OpeningTransition Metal Catalysts, Lewis/Brønsted AcidsInvestigate the potential for the hydrazide to act as a directing group for selective C-C bond cleavage.C-C Bond Activation, Coordination Chemistry researchgate.net
Directed Electrophilic Aromatic SubstitutionNitrating agents, HalogensDetermine the directing effect (ortho, meta, para) of the cyclopropylcarbohydrazide substituent on the phenyl ring.Electrophilic Substitution, Substituent Effects

Development of Greener Synthetic Approaches

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. nih.gov While methods exist for synthesizing the 1-phenylcyclopropane carboxylic acid precursor and subsequently converting it to the hydrazide, these often rely on multi-step processes, organic solvents, and stoichiometric reagents. nih.govchemmethod.com Future research should prioritize the development of more sustainable synthetic routes.

Green chemistry principles can be applied to significantly improve the synthesis of this compound and its derivatives. Techniques such as solvent-free grinding, which can directly convert carboxylic acids to hydrazides, offer a path to reduce solvent waste and simplify purification. researchgate.net Furthermore, microwave-assisted synthesis has been shown to dramatically decrease reaction times and energy consumption for hydrazide formation compared to conventional heating methods. chemmethod.comresearchgate.net The use of reusable organocatalysts, such as L-proline, also presents a promising strategy for synthesizing hydrazide derivatives under mild conditions. mdpi.com

Table 2: Comparison of Conventional and Green Synthetic Methods for Hydrazide Synthesis

ParameterConventional Method (e.g., Reflux in Ethanol)Green Alternative (e.g., Microwave)Advantage
Reaction Time2 - 9 hours chemmethod.comresearchgate.net3 - 8 minutes chemmethod.comresearchgate.netSignificant time reduction
Energy ConsumptionHigh (prolonged heating)Very Low (e.g., 0.015-0.050 kWh) researchgate.net180-400 times less energy researchgate.net
Solvent UseOften requires organic solvents like ethanol (B145695) or methanol. chemmethod.comCan be performed solvent-free or with minimal solvent. researchgate.netresearchgate.netReduced waste and environmental impact
Yield59% - 77% researchgate.net81% - 93% chemmethod.comresearchgate.netHigher product yield
E-Factor (kg waste/kg product)~4.5 researchgate.net~0.3 researchgate.net93.3% reduction in waste researchgate.net

Advanced Computational Modeling for Novel Derivative Design

Computational chemistry offers powerful tools for accelerating the design and discovery of new molecules with desired properties. While initial studies have successfully used molecular docking to design 1-phenylcyclopropane carboxamide derivatives, there is vast potential to apply more advanced computational techniques. researchgate.netnih.gov

Future research can leverage computational modeling to systematically explore the chemical space around the this compound scaffold. The cyclopropane ring is recognized as a valuable bioisostere for a phenyl ring or a carbon-carbon double bond, a concept that can be computationally explored to design analogues with improved metabolic stability or solubility. nih.govacs.org

Advanced methods like quantum mechanics (QM) can be used to calculate the molecule's electronic structure, predict sites of reactivity, and understand the conformational preferences dictated by the strained ring. Molecular dynamics (MD) simulations can model the behavior of derivatives in complex biological environments, providing insights into binding kinetics and target specificity. These in silico approaches can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Table 3: Computational Approaches for Designing Novel Derivatives

Computational MethodResearch ObjectiveExpected Outcome
Molecular DockingScreening virtual libraries of derivatives against specific protein targets.Identification of compounds with high predicted binding affinity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Building models that correlate structural features with chemical activity.Prediction of the activity of unsynthesized compounds.
Quantum Mechanics (QM)Analyzing electron distribution, bond energies, and reaction transition states.A deeper understanding of intrinsic reactivity and spectroscopic properties.
Molecular Dynamics (MD) SimulationsSimulating the dynamic motion and interaction of derivatives with targets or in solution.Insight into binding stability, conformational changes, and solvation effects.

Potential in Materials Science or Catalyst Design

Beyond its applications in life sciences, the unique structure of this compound suggests potential utility in materials science and catalysis. The hydrazide moiety is an effective metal-coordinating ligand, capable of forming stable complexes. acs.org

A promising future direction is the synthesis of novel coordination compounds where this compound acts as a ligand. The bulky and rigid phenylcyclopropane group could enforce a specific geometry on the metal center, potentially leading to catalysts with high selectivity. The steric demands of such a ligand could influence catalytic outcomes in a manner analogous to the bulky carboxylate ligands used in rhodium-catalyzed cyclopropanation. nih.gov These new metal complexes could be explored as catalysts for a range of organic transformations.

In materials science, the combination of a rigid structural unit (phenylcyclopropane) and a strong hydrogen-bonding group (hydrazide) makes this molecule an interesting candidate for crystal engineering. Research could focus on the self-assembly of this molecule and its derivatives to create ordered supramolecular structures, such as organic crystals or gels. The propensity of similar carbohydrazides to form multiple polymorphs and solvates suggests that this compound could be a versatile building block for new materials with tunable properties. researchgate.net

Q & A

Q. Methodological Notes

  • Synthesis Optimization : Use inert atmospheres (Ar/N₂) to prevent oxidation during hydrazide formation .
  • Data Validation : Cross-reference melting points with at least two independent sources (e.g., PubChem, NMAM) to resolve discrepancies .
  • Safety Compliance : Follow OSHA guidelines for hydrazine derivatives, including exposure limits (0.1 ppm) and spill protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.